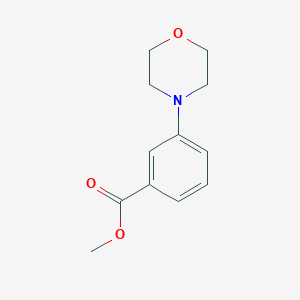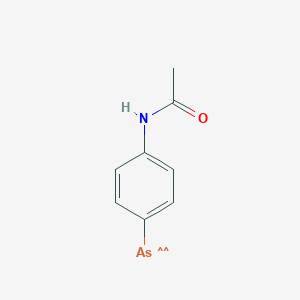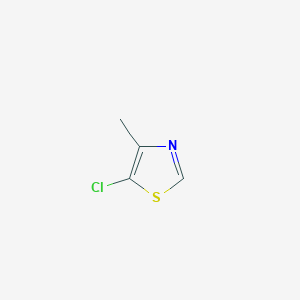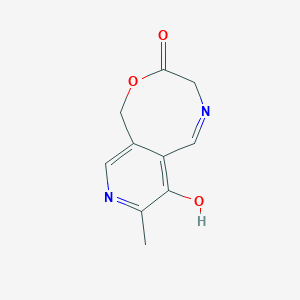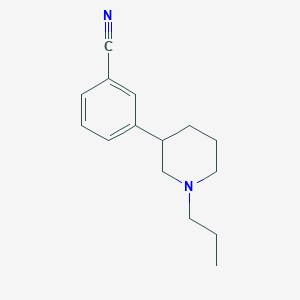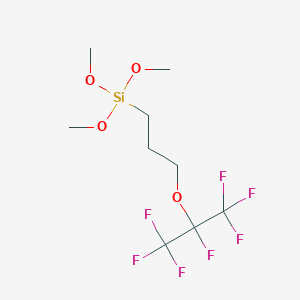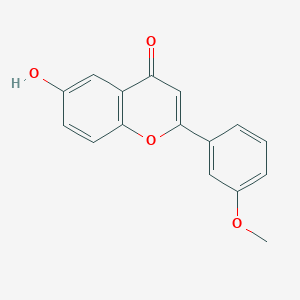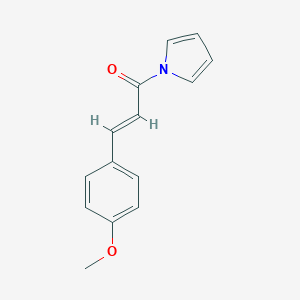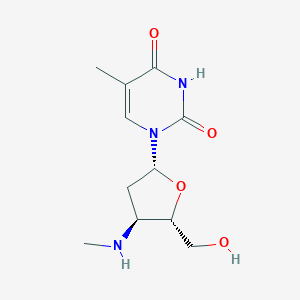
3'-Methylamino-2',3'-dideoxyribosylthymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Methylamino-2',3'-dideoxyribosylthymine (MADT) is a synthetic nucleoside analog that has been extensively studied due to its potential use in scientific research. This compound has unique properties that make it a valuable tool in the study of DNA replication and transcription.
Mecanismo De Acción
3'-Methylamino-2',3'-dideoxyribosylthymine inhibits DNA polymerase by acting as a chain terminator. When incorporated into DNA during replication, 3'-Methylamino-2',3'-dideoxyribosylthymine lacks the 3'-hydroxyl group required for the formation of a phosphodiester bond with the next nucleotide. This results in the termination of DNA synthesis and inhibition of further replication.
Efectos Bioquímicos Y Fisiológicos
3'-Methylamino-2',3'-dideoxyribosylthymine has been shown to have minimal toxicity and does not affect cell viability or growth. However, it can cause DNA damage and induce apoptosis in cancer cells. 3'-Methylamino-2',3'-dideoxyribosylthymine has also been shown to induce mutagenesis and increase the frequency of base substitutions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3'-Methylamino-2',3'-dideoxyribosylthymine has several advantages for use in lab experiments. It is a potent inhibitor of DNA polymerase and can be used to study DNA replication and transcription. It is also stable and can be easily incorporated into DNA. However, 3'-Methylamino-2',3'-dideoxyribosylthymine has limitations, including its potential mutagenic effects and the fact that it can only be incorporated into DNA during replication.
Direcciones Futuras
There are several future directions for the use of 3'-Methylamino-2',3'-dideoxyribosylthymine in scientific research. One potential application is the study of DNA repair mechanisms. 3'-Methylamino-2',3'-dideoxyribosylthymine can be used to induce DNA damage and study the cellular response to this damage. Another potential application is the development of 3'-Methylamino-2',3'-dideoxyribosylthymine-based therapeutics for the treatment of cancer. 3'-Methylamino-2',3'-dideoxyribosylthymine has been shown to induce apoptosis in cancer cells and could be used as a targeted therapy for certain types of cancer.
Conclusion
In conclusion, 3'-Methylamino-2',3'-dideoxyribosylthymine is a valuable tool for the study of DNA replication and transcription. Its ability to inhibit DNA polymerase has been extensively studied and has led to various applications in scientific research. While 3'-Methylamino-2',3'-dideoxyribosylthymine has limitations, its unique properties make it a promising compound for future research.
Métodos De Síntesis
The synthesis of 3'-Methylamino-2',3'-dideoxyribosylthymine involves several steps, starting with the protection of the 5'-hydroxyl group of thymidine with a tert-butyldimethylsilyl (TBDMS) group. The 3'-hydroxyl group is then protected with a benzoyl group. The methylamino group is introduced using methylamine and formaldehyde. The final step involves the removal of the benzoyl and TBDMS groups to yield 3'-Methylamino-2',3'-dideoxyribosylthymine.
Aplicaciones Científicas De Investigación
3'-Methylamino-2',3'-dideoxyribosylthymine has been widely used in scientific research for its ability to inhibit DNA polymerase. This compound is specifically incorporated into DNA during replication, resulting in chain termination and inhibition of further DNA synthesis. This property has been exploited for various applications, including the study of DNA replication, transcription, and repair.
Propiedades
Número CAS |
141039-00-1 |
|---|---|
Nombre del producto |
3'-Methylamino-2',3'-dideoxyribosylthymine |
Fórmula molecular |
C11H17N3O4 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)16)9-3-7(12-2)8(5-15)18-9/h4,7-9,12,15H,3,5H2,1-2H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
Clave InChI |
LDZKBUFNIZADPS-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC |
Otros números CAS |
141039-00-1 |
Sinónimos |
3'-methylamino-2',3'-dideoxyribosylthymine ddT(3'NHMe) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



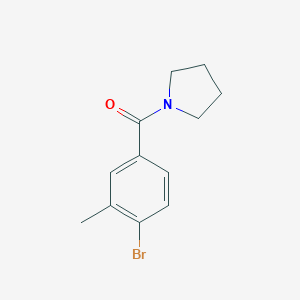
![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
